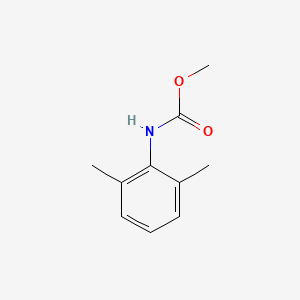

Methyl (2,6-dimethylphenyl)carbamate

Description

Properties

CAS No. |

20642-93-7 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl N-(2,6-dimethylphenyl)carbamate |

InChI |

InChI=1S/C10H13NO2/c1-7-5-4-6-8(2)9(7)11-10(12)13-3/h4-6H,1-3H3,(H,11,12) |

InChI Key |

QFLNEWLXKQAIIV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)OC |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)OC |

Other CAS No. |

20642-93-7 |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Insecticides and Herbicides

Methyl (2,6-dimethylphenyl)carbamate is primarily recognized for its use as an insecticide and herbicide. Its mechanisms of action often involve the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synaptic clefts, which disrupts normal nerve function in pests . This compound is part of a broader category of carbamates that have replaced more toxic organochlorine pesticides since the 1970s due to their lower environmental impact .

Table 1: Agricultural Applications of this compound

| Application Type | Mechanism of Action | Target Organisms |

|---|---|---|

| Insecticide | AChE inhibition | Various insect pests |

| Herbicide | Disruption of plant metabolism | Broadleaf and grassy weeds |

Pharmaceutical Applications

Drug Development

Carbamates, including this compound, are increasingly utilized in drug design due to their ability to enhance the biological activity of parent compounds. They can serve as prodrugs that improve bioavailability and stability . this compound has been investigated for its potential role in developing new therapeutic agents for various diseases.

Case Study: Anticancer Activity

Recent studies have shown that modifying existing drugs with carbamate groups can significantly enhance their potency. For example, the incorporation of carbamate moieties into natural products has led to compounds with increased antitumor activity . In one study, derivatives of betulinic acid with carbamate modifications exhibited 12 times greater potency against cancer cells compared to their unmodified counterparts .

Table 2: Pharmaceutical Applications of this compound

| Drug Type | Example Compound | Mechanism of Action |

|---|---|---|

| Anticancer | Betulinic acid | Enhanced apoptosis via modified structure |

| Antiepileptic | Cenobamate | AChE inhibition |

| Cholinesterase Inhibitor | Rivastigmine | AChE inhibition |

Environmental Considerations

While this compound serves beneficial purposes in agriculture and medicine, it is essential to consider its environmental impact. Carbamates can pose risks to non-target organisms and ecosystems if not managed properly. Regulatory measures are necessary to mitigate potential toxicity and ensure safe usage .

Comparison with Similar Compounds

Structural Analogs in the Carbamate Family

Carbamates with aromatic substituents often exhibit distinct physicochemical and biological properties. Below is a comparative analysis of Methyl (2,6-dimethylphenyl)carbamate and structurally related compounds:

Key Observations :

- Substituent Effects: The 2,6-dimethylphenyl group in this compound enhances steric hindrance compared to monosubstituted analogs like Methyl (3-hydroxyphenyl)carbamate. This likely impacts binding affinity in biological systems .

- Functional Group Variations: Benomyl and Metalaxyl incorporate benzimidazole and methoxyacetyl moieties, respectively, which are critical for their fungicidal activity. In contrast, this compound lacks these functional groups, suggesting divergent mechanisms of action .

- Thermal Stability : The lower melting point of this compound (91–93°C) compared to Metalaxyl (71–72°C) may reflect differences in crystallinity or intermolecular interactions .

Pesticidal Carbamates with 2,6-Dimethylphenyl Moieties

Several agrochemicals share the 2,6-dimethylphenyl group but differ in their core structures:

- Thenylchlor : A chloroacetamide herbicide with a 2,6-dimethylphenyl group and a thienylmethyl substituent. It targets weed species in rice paddies .

- Alachlor: Another chloroacetamide herbicide, though it lacks the carbamate linkage present in this compound .

- Metalaxyl-M : The enantiopure form of Metalaxyl, emphasizing the role of stereochemistry in fungicidal efficacy .

The absence of a methoxyacetyl or benzimidazole group in this compound may limit its pesticidal utility but could favor alternative applications, such as pharmaceutical intermediates .

Preparation Methods

General Synthetic Routes for Aromatic Carbamates

Aromatic carbamates like methyl (2,6-dimethylphenyl)carbamate are generally synthesized via the reaction of aromatic amines or phenols with carbamoylating agents such as methyl isocyanate, dimethyl carbonate, or substituted ureas. The main synthetic strategies include:

Reaction of substituted phenols with methyl isocyanate

This method involves nucleophilic attack of the phenol oxygen on methyl isocyanate, forming the methyl carbamate derivative. For 2,6-dimethylphenyl derivatives, the corresponding phenol (2,6-dimethylphenol) is reacted with methyl isocyanate under controlled conditions, typically in an inert solvent like cyclohexane at moderate temperatures to avoid side reactions.Transfunctionalization of substituted ureas with organic carbonates

Using catalysts like di-n-butyltin oxide, substituted ureas can be converted into carbamates by reaction with organic carbonates such as dimethyl carbonate. This method proceeds under elevated temperatures (around 150 °C) and pressure, often in an autoclave, and allows for high selectivity and yield with minimal side products.One-pot synthesis from aniline derivatives, urea, and methanol

A green chemistry approach involves reacting aniline derivatives with urea and methanol in the presence or absence of catalysts such as γ-Al2O3. The reaction pathway can proceed via phenylurea or methyl carbamate intermediates depending on catalyst presence, yielding methyl N-phenyl carbamates. This method is adaptable for substituted anilines, potentially including 2,6-dimethylphenyl amine derivatives.

Specific Preparation of this compound

While direct literature on this compound preparation is limited, analogous compounds such as 3,5-dimethylphenyl methylcarbamate provide a reliable model. The preparation typically involves:

- Starting material: 2,6-dimethylphenol or 2,6-dimethyl aniline derivatives.

- Carbamoylating agent: Methyl isocyanate or dimethyl carbonate.

- Reaction conditions:

- Solvent: Inert solvents like cyclohexane or toluene to control reactivity.

- Temperature: Moderate (ambient to 60 °C) for isocyanate reactions; elevated (up to 150 °C) for carbonate-based methods.

- Catalyst: Tin-based catalysts (e.g., di-n-butyltin oxide) or supported metal oxides (e.g., zirconia on silica) to enhance selectivity and conversion.

Catalytic Systems and Reaction Optimization

Catalysts play a critical role in improving yield and selectivity:

Reaction Mechanisms and Pathways

Phenol + Methyl Isocyanate Route:

The phenolic hydroxyl group attacks the electrophilic carbon of methyl isocyanate, forming the carbamate linkage. This reaction is generally straightforward but requires careful control to avoid polymerization or side reactions.Urea + Methanol + Aniline Route:

In the absence of catalyst, the reaction proceeds via phenylurea intermediate; with γ-Al2O3 catalyst, the pathway shifts to methyl carbamate intermediate formation. This change enhances reaction efficiency and product yield.Transfunctionalization of Ureas:

The catalyst activates the urea and carbonate, facilitating carbamate formation under mild to moderate conditions, with high selectivity and minimal side products.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The synthesis of this compound benefits from catalyst optimization to maximize yield and minimize side products such as N-methylaniline or dimethylaniline.

- Transfunctionalization methods using substituted ureas and dimethyl carbonate catalyzed by organotin compounds offer high selectivity and conversion, suitable for scale-up.

- Reaction pathways can be influenced by catalysts, shifting from phenylurea intermediates to methyl carbamate intermediates, impacting reaction efficiency and green chemistry metrics.

- Industrial methods emphasize the use of supported metal oxide catalysts and controlled reaction parameters to achieve high purity and yield.

- The preparation of related compounds such as 3,5-xylyl methylcarbamate confirms the feasibility of phenol + methyl isocyanate routes under inert solvent and moderate temperature conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.